

4-(3,5-Difluorophenyl)aniline molecular structure and weight

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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696

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An In-depth Technical Guide to **4-(3,5-Difluorophenyl)aniline**: Molecular Structure, Properties, and Synthetic Applications

Executive Summary

4-(3,5-Difluorophenyl)aniline is a fluorinated biphenyl amine that serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, coupled with the synthetic versatility of the aniline moiety, make it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, methods for its characterization, and insights into its application in drug discovery.

Chemical Identity and Physicochemical Properties

4-(3,5-Difluorophenyl)aniline is an organic compound featuring a biphenyl scaffold. One phenyl ring is substituted with an amino group at the para-position (position 4), rendering it an aniline derivative. The second phenyl ring is attached at the C4 position of the aniline ring and is substituted with two fluorine atoms at the meta-positions (positions 3 and 5).

The presence of the electronegative fluorine atoms significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, which are key considerations in drug

design.[1] The amine group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[2]

Molecular Structure

The IUPAC name for this compound is **4-(3,5-difluorophenyl)aniline**.[3] Its structure consists of two directly connected benzene rings.

Caption: 2D molecular structure of **4-(3,5-Difluorophenyl)aniline**.

Key Properties

A summary of the essential chemical and physical properties is provided below. These data are critical for experimental design, safety assessment, and regulatory compliance.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ F ₂ N	[3]
Molecular Weight	205.20 g/mol	[3][4]
IUPAC Name	4-(3,5-difluorophenyl)aniline	[3]
CAS Number	405058-00-6	[3][5]
Canonical SMILES	C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N	[3]
InChIKey	SNRIKEFXLUJEQK-UHFFFAOYSA-N	[3]
Appearance	Typically a solid powder	N/A
Hydrogen Bond Donors	1 (from -NH ₂)	[3]
Hydrogen Bond Acceptors	3 (1 from N, 2 from F)	[3]

Synthesis and Purification

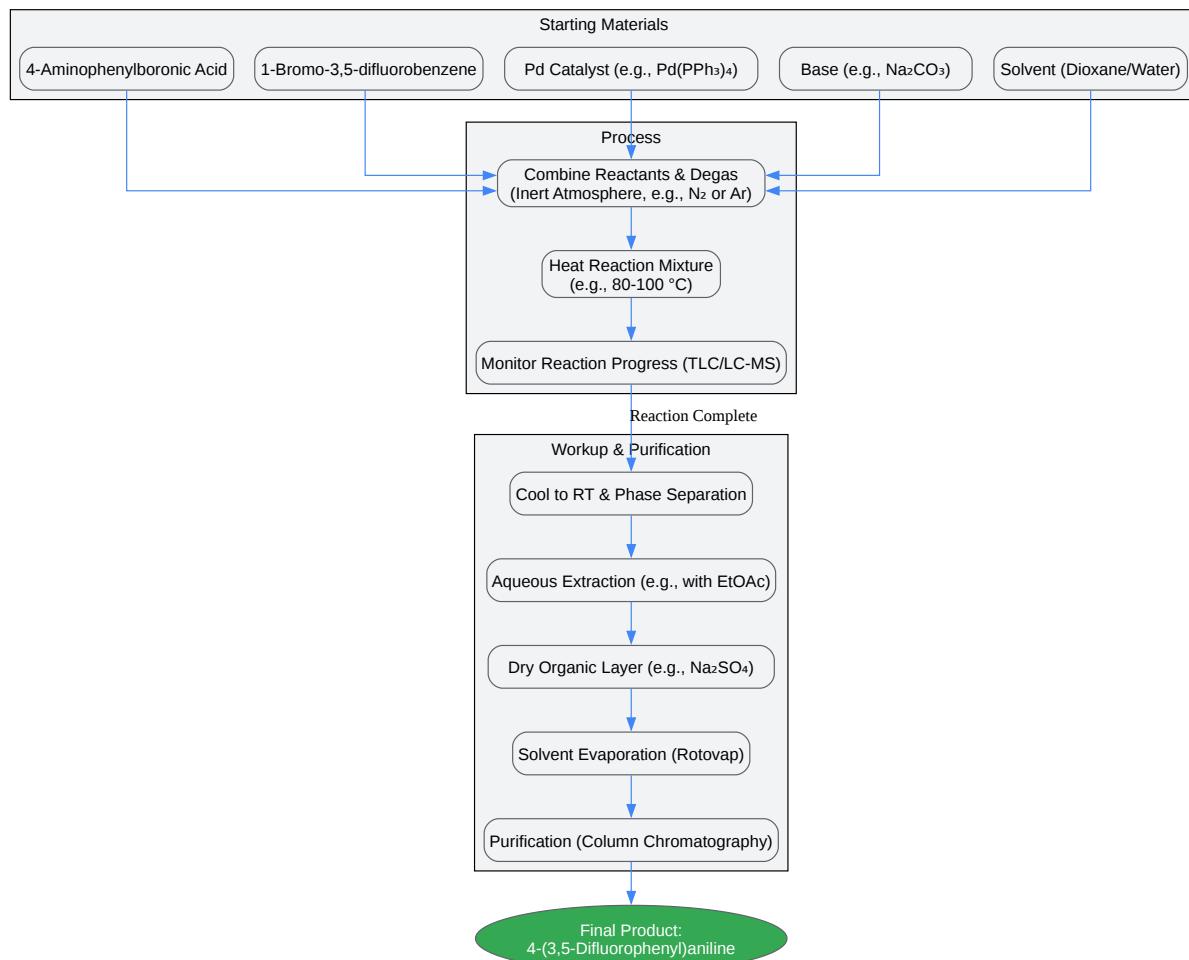
The formation of the C-C bond between the two phenyl rings is the key step in synthesizing **4-(3,5-difluorophenyl)aniline**. The Suzuki-Miyaura cross-coupling reaction is a highly efficient

and widely adopted method for this transformation, valued for its functional group tolerance and high yields.

Synthetic Rationale

The chosen protocol involves the palladium-catalyzed reaction between 4-aminophenylboronic acid and 1-bromo-3,5-difluorobenzene.

- **Catalyst:** A palladium(0) complex, typically formed *in situ* from a precursor like $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand, is used to catalyze the C-C bond formation. The catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.
- **Base:** A base, such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.
- **Solvent System:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid salt, creating a biphasic system where the reaction efficiently proceeds at the interface.



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Caption: Workflow for the synthesis of **4-(3,5-Difluorophenyl)aniline** via Suzuki Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative method and should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
- **Catalyst Addition:** Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- **Solvent Addition:** Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 40 mL dioxane, 10 mL water).
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).
- **Washing & Drying:** Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure **4-(3,5-difluorophenyl)aniline**.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. This provides a self-validating system, ensuring the material meets the required standards for subsequent research.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons. The protons on the aniline ring will appear as two doublets (an AA'BB' system), while the protons on the difluorophenyl ring will show a distinct pattern due to coupling with the adjacent fluorine atoms. The amine (-NH₂) protons will typically appear as a broad singlet.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine and nitrogen atoms. Carbon-fluorine coupling (^{1}JCF , ^{2}JCF , etc.) will be observable, further confirming the structure.
- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, with its chemical shift being characteristic of an aryl fluoride.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. For **4-(3,5-difluorophenyl)aniline**, the molecular ion peak [M]⁺ should be observed at an m/z ratio corresponding to its exact mass (205.0703 Da).[\[3\]](#)

Applications in Drug Discovery and Development

The **4-(3,5-difluorophenyl)aniline** scaffold is of significant interest to medicinal chemists for several reasons:

- Metabolic Stability: Fluorine substitution at the 3 and 5 positions of the phenyl ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[\[1\]](#)
- Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for optimizing a drug candidate's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

- Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.
- Synthetic Handle: The primary amine of the aniline group is a versatile functional group that can be readily modified through acylation, alkylation, sulfonylation, or used in further cross-coupling reactions to build more complex molecules.^[2]

This moiety is often incorporated as a key building block in the synthesis of kinase inhibitors, receptor antagonists, and other classes of biologically active molecules.

Safety, Handling, and Storage

As with all laboratory chemicals, **4-(3,5-difluorophenyl)aniline** and its precursors should be handled with care.

- Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[6] Avoid inhalation of dust and contact with skin and eyes.^[7]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[7]
- Toxicity: While specific toxicity data for this compound may be limited, aniline derivatives are generally considered toxic and should be handled accordingly. Always consult the most current Safety Data Sheet (SDS) before use.

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